

Biochemical and Cellular Profile of ETP-46321

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Compound Focus: **ETP-46321**

Cat. No.: S548373

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The table below summarizes the key quantitative data for **ETP-46321**, illustrating its potency and selectivity.

Property	Description / Value
Primary Targets	p110 α (PI3K α), p110 δ (PI3K δ) [1]
Inhibitory Constant (K _i ^{app})	p110 α : 2.3 nM ; p110 δ : 14.2 nM [1]
Selectivity	~74-fold selective for p110 α over p110 β (170 nM) and p110 γ (179 nM) [1]
Activity on PI3K α Mutants	Equipotent against common mutants (E542K, E545K, H1047R) [1]
Selectivity vs. mTOR	Highly selective over mTOR [2]
Cellular Activity (IC ₅₀)	Inhibition of AKT phosphorylation at Ser473 in U2OS cells: 8.3 nM [1]

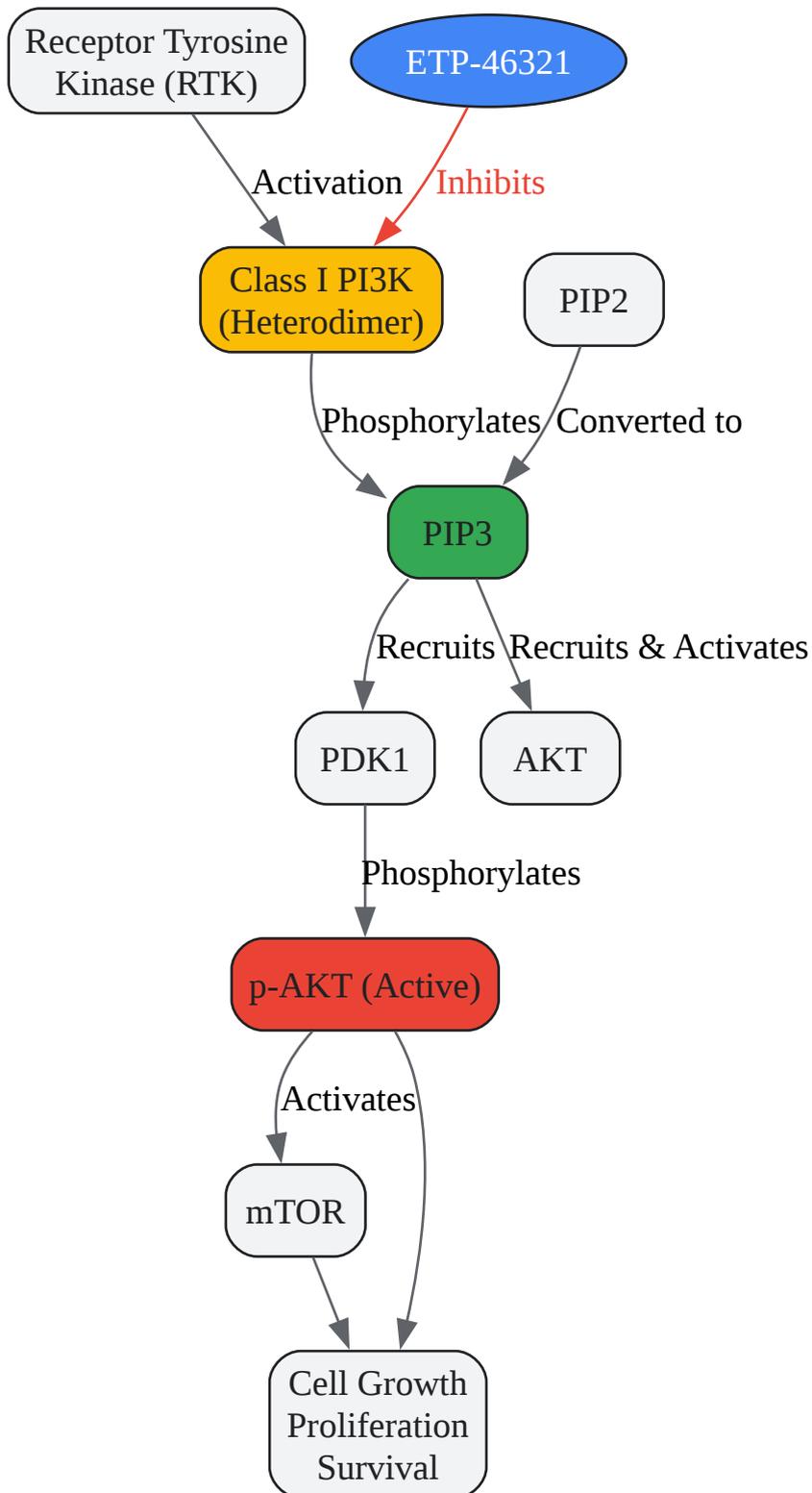
ETP-46321 is an imidazo[1,2-a]pyrazine derivative that acts as an ATP-competitive inhibitor [3] [2]. Its high selectivity for class I PI3Ks over a broad panel of other kinases, including mTOR, makes it a valuable tool compound, as this helps minimize off-target effects [2] [1].

Experimental Evidence and Protocols

Key experimental methodologies from the research on **ETP-46321** are detailed below.

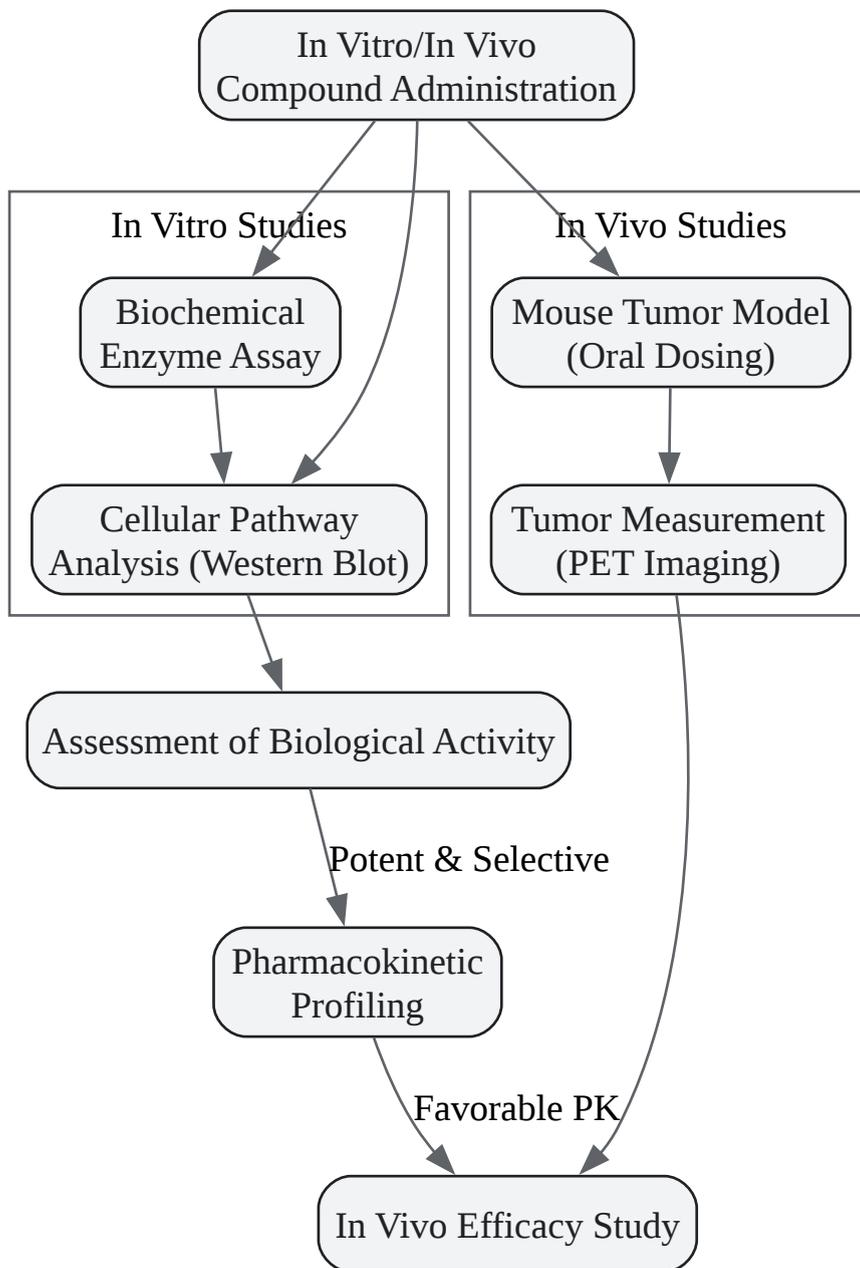
Experiment Type	Detailed Protocol & Key Findings
Biochemical Inhibition Assay Protocol: Inhibitory activity against PI3K isoforms and mutants measured using biochemical assays to determine K_i^{app} values [1]. Finding: ETP-46321 is potent against PI3K α/δ and highly selective over PI3K β/γ and mTOR [1]. Cellular Target Engagement Protocol: U2OS cells treated with compound; inhibition of PI3K pathway measured via Western blot analysis of phosphorylated AKT at Ser473 [1]. Finding: IC ₅₀ of 8.3 nM for AKT phosphorylation inhibition confirms potent cellular activity [1]. In Vivo Efficacy & PK/PD Protocol: Oral administration (50 mg/kg) in BALB/c mice with K-Ras ^{G12V} -driven lung tumors; efficacy assessed by tumor volume measurement and PET imaging [1]. Finding: Significant tumor growth inhibition and reduced metabolic activity; good oral bioavailability (90%) and low in vivo clearance [1]. Mechanistic Rationale for Dual α/δ Inhibition Protocol: Studies using related dual inhibitors (e.g., 18DS, based on ETP-46321 pharmacophore) show dual inhibition synergistically downregulates cMYC and pAKT, causing G1 cell cycle arrest and apoptosis [3].	

The PI3K signaling pathway and the experimental workflow for validating **ETP-46321** are illustrated below.



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*Diagram: **ETP-46321** inhibits the $PI3K\alpha$ and $PI3K\delta$ isoforms, preventing the conversion of PIP2 to PIP3 and subsequent downstream AKT/mTOR signaling, which is crucial for cell growth and survival [3] [4] [5].*



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Diagram: Key experiments for **ETP-46321** validation proceed from in vitro biochemical and cellular assays to in vivo pharmacokinetics and efficacy studies in mouse models [2] [1].

Key Insights for Researchers

- **Dual α/δ Inhibition Synergy:** **ETP-46321** exemplifies a strategic approach to cancer therapy, as dual PI3K α/δ inhibition can impart **synergistic anticancer activity** and help overcome compensatory

resistance mechanisms that limit single-pathway inhibitors [3].

- **A Template for Chimeric Drugs:** The pharmacophore of **ETP-46321** has been successfully used as a component in **rationally designed chimeric molecules** (e.g., 18DS) that simultaneously target PI3K and BET bromodomains, demonstrating the potential of this chemical scaffold in multi-target drug design [3].

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